![molecular formula C7H10N2O2S B2494422 Hexahydropyrazino[2,1-c][1,4]thiazine-6,9-dione CAS No. 1428232-99-8](/img/structure/B2494422.png)
Hexahydropyrazino[2,1-c][1,4]thiazine-6,9-dione
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Description
Hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one is a heterocyclic organic compound . It contains 12 non-H bonds, 1 multiple bond, 1 double bond, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 tertiary amine (aliphatic), and 1 sulfide .
Synthesis Analysis
Thiazines, the group to which Hexahydropyrazino[2,1-c][1,4]thiazine-6,9-dione belongs, can be synthesized through various methods . For instance, a derivative of 1,4-thiazine was synthesized by taking diethyl 2,2-sulfonyldiacetate and benzaldehyde in water, to which ammonium acetate was added at room temperature .Molecular Structure Analysis
Hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one contains a total of 23 atoms; 12 Hydrogen atoms, 7 Carbon atoms, 2 Nitrogen atoms, 1 Oxygen atom, and 1 Sulfur atom . It also contains 12 non-H bonds, 1 multiple bond, 1 double bond, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 tertiary amine (aliphatic), and 1 sulfide .Chemical Reactions Analysis
The synthesis of thiazine derivatives, including Hexahydropyrazino[2,1-c][1,4]thiazine-6,9-dione, involves various chemical reactions . The specific reactions depend on the methods used for the synthesis .Mechanism of Action
While the specific mechanism of action for Hexahydropyrazino[2,1-c][1,4]thiazine-6,9-dione is not mentioned in the search results, thiazine derivatives are known to be biologically active and play important roles in the treatment of various diseases . They act as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic, and anticancer agents .
Future Directions
Thiazines, including Hexahydropyrazino[2,1-c][1,4]thiazine-6,9-dione, are still largely unexplored for their pharmacological activities . They represent an interesting class of heterocyclic medicinal compounds worthy of further exploration . Future research could focus on exploring their potential uses in treating various diseases and developing new drugs .
properties
IUPAC Name |
1,3,4,7,8,9a-hexahydropyrazino[2,1-c][1,4]thiazine-6,9-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c10-6-3-8-7(11)5-4-12-2-1-9(5)6/h5H,1-4H2,(H,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRSURNCINHEJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2N1C(=O)CNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexahydropyrazino[2,1-c][1,4]thiazine-6,9-dione |
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